2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
The compound “2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide” is a complex organic molecule that contains several functional groups including a phenoxy group, a tosyl group, and a tetrahydroquinoline group . These groups are common in medicinal chemistry and are often found in biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the functional groups it contains .Scientific Research Applications
Chemical Structure and Properties
The compound 2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, falls within a class of chemicals characterized by their complex molecular structures that involve quinoline or isoquinoline derivatives. This category of compounds is renowned for its broad spectrum of biological activities and applications in scientific research, particularly in the fields of chemistry and pharmacology. For instance, the structural aspects of amide-containing isoquinoline derivatives have been studied, revealing their ability to form salts and inclusion compounds upon treatment with mineral acids, which could be pivotal in understanding their chemical behavior and applications in drug formulation and development (Karmakar, Sarma, & Baruah, 2007).
Molecular Interactions and Binding Characteristics
A related compound, OPC-21268, showcases an extended conformation through various molecular components, including the 3,4-dihydro-2(1H)-quinolone, piperidine, phenyl rings, and the acetamide side chain, stabilized by intermolecular hydrogen bonds. This structural information is crucial for understanding the binding characteristics of similar compounds and their potential interactions with biological targets (Kido, Kondo, Yamashita, & Ogawa, 1994).
Applications in Synthesis and Drug Development
Compounds of this class have been utilized in various synthetic approaches towards developing therapeutic agents. For example, an efficient synthesis method has been developed for tetrahydroquinolines with high diastereoselectivity, which were further evaluated for in vivo toxicity. Such compounds hold potential for therapeutic applications, underscoring their significance in drug discovery and development processes (Bonilla, Puerto Galvis, Méndez, & Kouznetsov, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-9-13-22(14-10-18)31(28,29)26-15-5-6-19-11-12-20(16-23(19)26)25-24(27)17-30-21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNHZYVVHSARCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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